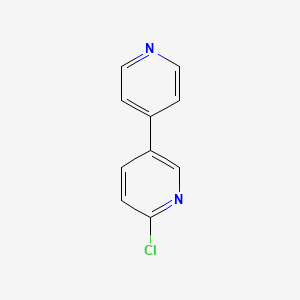

6-Chloro-3,4'-bipyridine

Descripción

Significance of Bipyridine Core Structures in Modern Chemistry

The significance of the bipyridine scaffold lies in its modular nature and its rich electronic properties. The nitrogen atoms within the rings can act as potent ligands, readily coordinating with a vast array of metal ions. cymitquimica.com This chelating ability is fundamental to their utility. Furthermore, the electronic character of the bipyridine system can be finely tuned through the introduction of various substituent groups on the pyridine (B92270) rings, altering properties such as redox potentials, luminescence, and reactivity. labshake.com This adaptability makes them a frequent choice for creating complex molecules with specific, tailored functions. molaid.com

Overview of Bipyridine Utility as Ligands and Building Blocks for Functional Materials

Bipyridines and their derivatives are extensively utilized as foundational components for a wide range of valuable substances. tandfonline.comguidechem.comalfa-chemical.com Their ability to form stable complexes with transition metals is a key feature that underpins many of their applications. cymitquimica.com

In the realm of catalysis, bipyridine ligands are ubiquitous. They form stable, active complexes with metals like palladium, nickel, iridium, and ruthenium, which are used to facilitate a wide variety of organic transformations. tandfonline.comorgsyn.org These reactions include crucial carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Negishi, and Stille couplings. tandfonline.comguidechem.comalfa-chemical.com The stability and tunable nature of bipyridine ligands allow for high efficiency and selectivity in these catalytic processes. orgsyn.org However, the strong coordination of bipyridine products to the metal center can sometimes lead to decreased catalytic activity, a challenge that modern synthetic strategies aim to overcome. tandfonline.comalfa-chemical.com

The photophysical properties of bipyridine complexes, particularly those of ruthenium(II), are well-documented and have been a subject of intense research. acs.orgtandfonline.com These complexes can absorb light and participate in energy or electron transfer processes, making them effective photosensitizers. tandfonline.comguidechem.com This property is harnessed in applications such as photocatalytic water splitting for hydrogen production, CO2 reduction, and in the development of dye-sensitized solar cells (DSSCs). guidechem.comunito.it The introduction of specific substituents can modify the absorption spectra and excited-state lifetimes of these complexes, optimizing them for particular photochemical applications. scielo.br

Bipyridines are fundamental building blocks in supramolecular chemistry, the study of chemical systems made up of multiple molecular subunits. tandfonline.combldpharm.com Their rigid, linear geometry and capacity for metal coordination make them ideal components for constructing large, well-defined assemblies such as molecular cages, polymers, and metal-organic frameworks (MOFs). bldpharm.comvulcanchem.comopenmedicinalchemistryjournal.com These supramolecular structures have potential applications in gas storage, molecular sensing, and the creation of "molecular machines". bldpharm.com

The redox-active nature of bipyridine derivatives, especially N,N'-disubstituted 4,4'-bipyridinium salts (known as viologens), makes them highly suitable for electrochemical applications. bldpharm.comaccelachem.com Their ability to undergo reversible reduction and oxidation processes is central to their use in electrochromic devices (smart windows), which change color upon the application of a voltage. bldpharm.com More recently, their redox properties have been explored for use in organic redox flow batteries for large-scale energy storage, where the redox potential can be tuned by modifying the substituents on the bipyridine core. accelachem.combldpharm.com

Specific Research Focus on Substituted Bipyridines

While the parent bipyridine structures are themselves useful, a significant amount of research is dedicated to substituted bipyridines. tandfonline.com Introducing functional groups, such as halogens, alkyls, or trifluoromethyl groups, onto the bipyridine framework has profound effects on the molecule's steric and electronic properties. labshake.com Unsymmetrically substituted bipyridines are of particular interest as they provide a route to creating donor-acceptor systems with unique electronic properties. openmedicinalchemistryjournal.com Halogenated bipyridines, including chloro-substituted variants, are especially valuable as they serve as versatile precursors for further functionalization through metal-catalyzed cross-coupling reactions, allowing for the construction of more complex and functional molecules. openmedicinalchemistryjournal.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-5-pyridin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZESIBFJNSNUBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CC=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404981 | |

| Record name | 6-Chloro-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79739-22-3 | |

| Record name | 6-Chloro-3,4'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-(pyridin-4-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Coordination Chemistry and Metal Complexation of 6 Chloro 3,4 Bipyridine

Ligand Properties of Bipyridines in Coordination Chemistry

Bipyridines are a prominent class of N-heterocyclic ligands in coordination chemistry, prized for their ability to form stable complexes with a wide array of metal ions. mdpi.com Their coordination behavior is dictated by a combination of structural and electronic factors.

Chelating Behavior and Stability of Complexes

A defining feature of bipyridine ligands, particularly the 2,2'-isomer, is their capacity to act as bidentate chelating agents. By coordinating to a metal center through two nitrogen donor atoms, they form a stable five-membered ring. This phenomenon, known as the chelate effect, results in complexes that are significantly more thermodynamically stable than their counterparts formed with an equivalent number of monodentate ligands like pyridine (B92270). mdpi.comsemanticscholar.org The formation of this chelate ring reduces the loss of translational entropy compared to the binding of two separate ligands, thus favoring complex formation. mdpi.com

While 3,4'-bipyridine (B8713429) cannot form a chelate ring with a single metal center due to the positioning of its nitrogen atoms, it often acts as a bridging ligand, connecting two different metal centers to form coordination polymers and supramolecular structures. However, it can also coordinate as a monodentate ligand through either of its nitrogen atoms. The stability of bipyridine complexes is generally high, a trait attributed to the strong σ-donation from the nitrogen lone pairs to the metal ion and, in many cases, π-backbonding from the metal d-orbitals into the ligand's π*-orbitals.

| Ligand Type | Coordination Mode | Relative Stability | Reason |

|---|---|---|---|

| Monodentate (e.g., Pyridine) | Terminal | Lower | No chelate effect |

| Bidentate Chelating (e.g., 2,2'-Bipyridine) | Chelating | Higher | Favorable entropy change (Chelate Effect) mdpi.comsemanticscholar.org |

| Bridging (e.g., 3,4'-Bipyridine) | Bridging | Variable (depends on polymer structure) | Forms extended networks |

Influence of Electronic Distribution and π-Conjugation on Coordination

The electronic properties of bipyridine ligands are central to their coordination chemistry. The two pyridine rings, being aromatic, possess a delocalized π-electron system. wikipedia.org This π-system can accept electron density from metal d-orbitals, a process known as π-backbonding. This interaction strengthens the metal-ligand bond and influences the electronic and photophysical properties of the resulting complex. wikipedia.org

The planarity of the bipyridine ligand is crucial for effective π-conjugation. In many complexes, particularly with 2,2'-bipyridine (B1663995), the two rings are nearly coplanar, which facilitates electron delocalization across the entire ligand framework. wikipedia.org This delocalization is responsible for the intense metal-to-ligand charge transfer (MLCT) bands often observed in the absorption spectra of their transition metal complexes. wikipedia.org These MLCT transitions are the basis for the rich photophysical and redox properties exploited in applications such as photosensitizers and catalysis. mdpi.com The electronic distribution within the ligand can be significantly altered by substituents, which in turn modulates the properties of the metal complex. researchgate.net

Impact of Substituents on Coordination Behavior

The introduction of substituents onto the bipyridine scaffold is a powerful strategy for tuning the steric and electronic properties of the ligand and its metal complexes. wikipedia.org A substituent like the chloro group in 6-Chloro-3,4'-bipyridine can exert significant influence.

Electronic Effects : The chloro group is electron-withdrawing via induction, which decreases the electron density on the pyridine ring and lowers the basicity of the adjacent nitrogen atom. This can weaken the σ-donor capability of the ligand. However, it also lowers the energy of the ligand's π* orbitals, potentially enhancing its π-acceptor properties and favoring π-backbonding with electron-rich metal centers. This modification of the ligand's electronic character can alter the redox potentials and photophysical properties of the resulting complexes. acs.org

Steric Effects : A substituent at the 6-position, adjacent to a nitrogen donor, can introduce steric hindrance. This can affect the geometry of the coordination sphere and potentially hinder the approach of other ligands or the metal ion itself. wikipedia.org In the case of this compound, the chloro group is adjacent to the nitrogen of the 3-substituted ring, which could influence which nitrogen atom preferentially coordinates to a metal center in a monodentate fashion or affect the geometry of bridging interactions.

| Property | Effect | Consequence for Coordination |

|---|---|---|

| Basicity (σ-donation) | Decreased | Potentially weaker metal-ligand σ-bond. |

| π-Acceptor Ability | Increased | Enhanced π-backbonding with suitable metals. acs.org |

| Steric Hindrance | Increased near one N atom | May influence coordination geometry and ligand accessibility. wikipedia.org |

| Redox Potential | Modified | Affects the ease of oxidation/reduction of the complex. |

Formation of Metal Complexes with this compound

While the coordination chemistry of bipyridine and its 2,2' and 4,4' isomers is extensively documented, specific literature on the synthesis and characterization of homoleptic and heteroleptic complexes of this compound is limited. However, the general principles for the synthesis of bipyridine complexes can be applied.

Synthesis and Characterization of Homoleptic Complexes

Homoleptic complexes are those in which all ligands coordinated to the metal center are identical. The synthesis of a homoleptic complex with this compound, such as [M(6-Cl-3,4'-bpy)n]Xz, would typically involve the reaction of a metal salt (e.g., a halide, nitrate, or perchlorate) with a stoichiometric excess of the ligand in a suitable solvent.

General Synthetic Approach: A solution of a metal precursor, such as RuCl₃·3H₂O or Ni(ClO₄)₂·6H₂O, is heated with multiple equivalents of the this compound ligand in a solvent like ethanol, methanol, or acetonitrile. The reaction mixture is often refluxed for several hours to ensure complete complexation. cmu.edu The resulting complex may precipitate upon cooling or after the addition of a counter-ion salt (e.g., NH₄PF₆). Purification is typically achieved through recrystallization or column chromatography.

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the coordination of the ligand by observing shifts in the signals of the pyridine ring protons and carbons upon binding to the metal.

Infrared (IR) Spectroscopy : Changes in the vibrational frequencies of the C=C and C=N bonds of the pyridine rings upon coordination can be observed.

UV-Visible Spectroscopy : To study the electronic transitions, particularly the ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) bands.

Elemental Analysis : Confirms the empirical formula of the synthesized complex.

Synthesis and Characterization of Heteroleptic Complexes

Heteroleptic, or mixed-ligand, complexes contain more than one type of ligand. mdpi.com Their synthesis requires more controlled, often stepwise, procedures to ensure the desired combination of ligands.

General Synthetic Approach: A common strategy involves the preparation of a precursor complex containing the metal and one type of ligand, which is then reacted with the second ligand. For example, a precursor like [Ru(bpy)₂Cl₂] could be synthesized first and then reacted with this compound to form a heteroleptic complex, [Ru(bpy)₂(6-Cl-3,4'-bpy)]²⁺. mdpi.com The choice of solvent and reaction conditions (temperature, time) is crucial to control the substitution reaction and prevent ligand scrambling.

Characterization of Heteroleptic Complexes: Characterization methods are similar to those for homoleptic complexes. However, techniques like 2D NMR spectroscopy (e.g., COSY, HSQC) can be particularly useful for unambiguously assigning the signals for each distinct ligand in the more complex spectra of heteroleptic species. Mass spectrometry (e.g., ESI-MS) is also vital for confirming the molecular weight and composition of the final complex. mdpi.com

Coordination with Transition Metals (e.g., Cu(I), Ru(II), Ni(II), Co(II))

Bipyridine ligands are renowned for their ability to form stable complexes with a wide range of transition metals. semanticscholar.orgwikipedia.org As a bidentate ligand, this compound coordinates to metal centers through its two nitrogen atoms. The coordination chemistry of analogous bipyridine compounds with transition metals is well-documented.

Ruthenium(II): Ru(II) complexes with bipyridine ligands are extensively studied for their rich photophysical and electrochemical properties. wikipedia.orgmdpi.comnih.gov They typically form octahedral complexes with the general formula [Ru(bipy)₃]²⁺ or mixed-ligand complexes such as [Ru(bipy)₂(L)₂]ⁿ⁺ or [RuCl₂(bipy)₂]. wikipedia.org The electronic properties of these complexes can be tuned by modifying the substituents on the bipyridine rings. rsc.org

Copper(I) and Copper(II): Copper ions form a variety of complexes with bipyridine ligands. nih.gov The specific geometry and coordination number can vary depending on the oxidation state of the copper and the steric and electronic nature of the ligand.

Nickel(II): Ni(II) can form complexes with bipyridine ligands, often resulting in octahedral or square planar geometries. nih.govwikipedia.org For instance, complexes of the type MCl₂py₄ (where py is a pyridine derivative) are common. wikipedia.org The reaction of Ni²⁺ with cyanide and bipyridine can lead to five-coordinate complexes. libretexts.org

Cobalt(II): Cobalt(II) readily forms complexes with bipyridine ligands, with tetrahedral geometries being particularly common for Co(II) complexes. nih.govlibretexts.org

While the general coordination behavior of bipyridines is well-established, specific studies detailing the synthesis and characterization of this compound with Cu(I), Ru(II), Ni(II), and Co(II) are not prevalent in the provided search results. However, based on the extensive research on similar bipyridine ligands, it is anticipated that this compound would act as a competent chelating ligand to these metal centers.

Investigation of Coordination Numbers and Geometries

The coordination number and geometry of a metal complex are determined by factors such as the size of the metal ion, the steric bulk of the ligands, and electronic effects. uwimona.edu.jm For transition metal complexes involving bipyridine ligands, several common coordination numbers and geometries are observed.

Coordination Number 4: This coordination number can lead to two primary geometries: tetrahedral and square planar. libretexts.orguwimona.edu.jmgusc.lvsolubilityofthings.com Tetrahedral geometry is common, particularly for ions like Co(II), while square planar geometry is frequently observed for metal ions with a d⁸ electronic configuration, such as Ni(II), Pd(II), and Pt(II). libretexts.orguwimona.edu.jmgusc.lv

Coordination Number 5: Five-coordinate complexes are less common but can adopt geometries such as trigonal bipyramidal or square pyramidal. libretexts.orgyoutube.com The energy difference between these geometries is often small. libretexts.org

Coordination Number 6: This is the most prevalent coordination number for transition metal complexes, typically resulting in an octahedral geometry. libretexts.orguwimona.edu.jmsolubilityofthings.comyoutube.com Tris(bipyridine) complexes, such as [Ru(bipy)₃]²⁺ and [Fe(bipy)₃]²⁺, are classic examples of six-coordinate octahedral structures. wikipedia.org

The specific coordination numbers and geometries for complexes of this compound would be determined through experimental methods like X-ray crystallography. Such specific structural data for complexes of this compound are not detailed in the available search results.

Electronic and Photophysical Properties of this compound Metal Complexes

The electronic and photophysical properties of metal complexes are fundamentally linked to their molecular structure and the nature of the metal-ligand interactions. Bipyridine complexes are particularly noted for their distinct electronic spectra and redox activity.

Electrochemical Properties: Redox Potentials and Reversibility

The electrochemical behavior of transition metal bipyridine complexes is a key area of study. These complexes often exhibit reversible one-electron redox processes that can be centered on either the metal or the ligand. wikipedia.org

Cyclic voltammetry is a common technique used to probe these properties. For many Ru(II) bipyridine complexes, a reversible oxidation corresponding to the Ru(II)/Ru(III) couple is observed. rsc.org Additionally, a series of reductions associated with the π* orbitals of the bipyridine ligands can be seen. rsc.org The exact potentials of these redox events are sensitive to the nature of the substituents on the bipyridine ligand. Electron-withdrawing groups, like the chloro group in this compound, would be expected to make ligand-based reductions less negative and metal-based oxidations more positive compared to unsubstituted bipyridine complexes.

The table below presents representative redox potential data for some ruthenium-bipyridine complexes to illustrate these trends. Specific electrochemical data for complexes of this compound were not found in the search results.

| Complex | Redox Couple | Potential (V vs. SCE) | Reversibility |

| [Ru(bpy)₃]²⁺ | Ru(III)/Ru(II) | +1.29 | Reversible |

| [Ru(bpy)₃]²⁺ | bpy⁰/bpy⁻¹ | -1.31 | Reversible |

| [Ru(bpy)₂(TPPHZ)]²⁺ | Ru(III)/Ru(II) | +1.34 | Reversible |

| [Ru(bpy)₂(TPPHZ)]²⁺ | TPPHZ⁰/TPPHZ⁻¹ | -0.87 | Reversible |

Data sourced from general literature on ruthenium bipyridine complexes for illustrative purposes. researchgate.net

Photophysical Properties: Absorption and Emission Characteristics

The photophysical properties of metal complexes, including their absorption and emission of light, are dictated by their electronic structure.

Absorption: Transition metal complexes of bipyridine typically display intense absorption bands in the ultraviolet (UV) and visible regions of the spectrum. wikipedia.orgcardiff.ac.uk These bands can be categorized as:

Ligand-Centered (LC) transitions: Occurring at higher energies (in the UV region), these correspond to π → π* transitions within the bipyridine ligand.

Metal-to-Ligand Charge Transfer (MLCT) transitions: These are often the lowest energy absorption bands and are responsible for the vibrant colors of many of these complexes. cardiff.ac.ukwikipedia.orgcmu.edu

Emission: Many Ru(II)-bipyridine complexes are known to be luminescent, with emission typically originating from a triplet MLCT (³MLCT) excited state. nih.govacs.org The energy and lifetime of this emission are sensitive to the ligand environment and solvent. nih.govacs.org The presence of a chloro substituent on the bipyridine framework would be expected to influence the energy of the π* orbitals, thereby tuning the absorption and emission properties of the resulting metal complex. Specific absorption maxima and emission data for this compound complexes are not available in the provided search results.

Metal-to-Ligand Charge Transfer (MLCT) Bands

Metal-to-Ligand Charge Transfer (MLCT) is a critical electronic transition in the spectroscopy of many transition metal complexes, particularly those with π-accepting ligands like bipyridine. libretexts.org This transition involves the promotion of an electron from a metal-centered d-orbital to a ligand-centered π* anti-bonding orbital. wikipedia.orglibretexts.org

Key characteristics of MLCT bands include:

High Intensity: MLCT transitions are typically spin-allowed and Laporte-allowed, resulting in high molar absorptivity values (ε), often around 50,000 L mol⁻¹ cm⁻¹. wikipedia.org This is in contrast to d-d transitions, which are much weaker. wikipedia.org

Solvatochromism: The energy of MLCT bands can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. wikipedia.org

Tunability: The energy of the MLCT transition can be systematically altered by changing the metal, its oxidation state, or by introducing electron-donating or electron-withdrawing substituents onto the bipyridine ligand. nih.gov An electron-withdrawing group like chlorine on the bipyridine ring would generally lower the energy of the ligand's π* orbital, leading to a red-shift (lower energy) of the MLCT absorption band. nih.gov

The intense color of the famous [Ru(bipy)₃]²⁺ complex, for example, is due to its strong MLCT absorption band in the visible region. wikipedia.org

Reactivity and Derivatization of 6 Chloro 3,4 Bipyridine

Reactivity of Halogenated Pyridine (B92270) Systems

Halogenated pyridine systems, such as 6-Chloro-3,4'-bipyridine, exhibit a rich and varied reactivity profile, making them valuable intermediates in the synthesis of complex molecules. The electron-deficient nature of the pyridine ring, further accentuated by the presence of a halogen atom, governs its susceptibility to different types of chemical reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a cornerstone of pyridine chemistry, allowing for the introduction of a wide array of functional groups. In halogenated pyridines, the halogen atom acts as a leaving group, and its displacement by a nucleophile is a key transformation. The reactivity of chloropyridines in SNA reactions is influenced by the position of the chlorine atom and the electronic nature of other substituents on the ring. Generally, chlorine atoms at the 2- and 4-positions are more readily displaced than those at the 3-position due to the better stabilization of the Meisenheimer intermediate. Amines are particularly effective nucleophiles in these reactions, leading to the formation of aminopyridine derivatives. The reaction often requires heat to proceed at a reasonable rate, as the initial attack by the nucleophile temporarily disrupts the aromaticity of the pyridine ring.

C-H Activation Reactions

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of pyridine rings. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. In pyridine systems, the nitrogen atom can act as a directing group, facilitating the selective activation of C-H bonds at specific positions, typically ortho to the nitrogen. Palladium-catalyzed C-H arylation is a prominent example, enabling the formation of C-C bonds between pyridine and aryl halides. The regioselectivity of these reactions can be influenced by the electronic and steric properties of substituents on the pyridine ring. For bipyridine systems, the coordination of the metal catalyst to one of the nitrogen atoms can direct the C-H activation to a specific position on that ring.

Transformations of this compound

The presence of the chloro substituent on one of the pyridine rings of this compound offers a prime site for selective functionalization and derivatization, enabling the synthesis of a diverse range of more complex bipyridine structures.

Selective Functionalization at the Chloro Position

The chlorine atom at the 6-position of the 3,4'-bipyridine (B8713429) system is susceptible to nucleophilic displacement. This allows for the selective introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to generate a library of functionalized 3,4'-bipyridine derivatives. The reactivity of the chloro group in this position is analogous to that of 2-chloropyridines, making it a favorable site for SNA reactions.

Derivatization Through Cross-Coupling (e.g., Suzuki, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are indispensable tools for the derivatization of this compound, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the chloro-substituted position.

Suzuki-Miyaura Coupling : This reaction involves the coupling of the chlorobipyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a highly versatile method for introducing aryl, heteroaryl, and vinyl groups. The Suzuki-Miyaura coupling is widely used for the synthesis of complex bipyridine derivatives due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.

Stille Coupling : The Stille reaction couples the chlorobipyridine with an organostannane reagent, catalyzed by palladium. This method is known for its tolerance of a wide range of functional groups. However, the toxicity of organotin compounds is a significant drawback.

Negishi Coupling : In the Negishi coupling, an organozinc reagent is coupled with the chlorobipyridine under palladium or nickel catalysis. This reaction is noted for its high reactivity and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. Organozinc reagents are, however, sensitive to air and moisture.

These cross-coupling reactions provide powerful and flexible strategies for the elaboration of the this compound scaffold, leading to a wide range of substituted bipyridine products.

| Coupling Reaction | Organometallic Reagent | Catalyst | Key Advantages |

| Suzuki-Miyaura | Boronic acid/ester | Palladium | Mild conditions, readily available reagents |

| Stille | Organostannane | Palladium | High functional group tolerance |

| Negishi | Organozinc | Palladium/Nickel | High reactivity, versatile bond formation |

Reactions with Other Functional Groups

Further derivatization of this compound can be achieved by targeting other functional groups that may be present on the bipyridine core or introduced through the aforementioned reactions. For instance, if a substituent with a reactive site is introduced via cross-coupling, it can be further modified. Additionally, the nitrogen atoms of the pyridine rings can be quaternized or oxidized to N-oxides, which can alter the electronic properties of the rings and open up new avenues for functionalization.

Exploration of New Fused Heterocyclic Systems from this compound

The chloro-substituent at the 6-position of the 3,4'-bipyridine scaffold renders the molecule susceptible to nucleophilic substitution, a characteristic that is extensively exploited for the construction of fused heterocyclic rings. By introducing binucleophilic reagents, intramolecular cyclization can be induced, leading to the formation of novel polycyclic aromatic systems incorporating the bipyridine moiety.

One prominent strategy involves the reaction of 2-chloropyridine (B119429) derivatives with semicarbazide (B1199961) to form 1,2,4-triazolo[4,3-a]pyridin-3(2H)-ones. This reaction proceeds via an initial nucleophilic substitution of the chlorine atom by the hydrazine (B178648) nitrogen of the semicarbazide, followed by an intramolecular cyclization and condensation. For instance, the reaction of 2-chloropyridine with semicarbazide hydrochloride in a high-boiling solvent like 2-ethoxyethanol, often with acid catalysis, yields the corresponding triazolopyridinone. A similar approach can be envisioned for this compound, which would lead to a novel triazolo[4,3-a]pyridin-3(2H)-one fused to the bipyridine system.

Another important class of fused heterocycles, the pyrido[2,3-d]pyrimidines, are often synthesized from substituted pyridine precursors. The general synthetic routes typically involve the annulation of a pyrimidine (B1678525) ring onto a pre-existing pyridine ring. For example, o-aminonicotinonitrile derivatives can be subjected to acylation or thioacylation followed by intramolecular heterocyclization to afford pyrido[2,3-d]pyrimidines. Given that the chlorine atom in this compound can be converted into an amino group, this opens up a pathway for the synthesis of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives fused with the 4'-pyridyl group.

Furthermore, the synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines has been reported, showcasing the versatility of building complex heterocyclic systems from pyridine precursors. These intricate structures are of interest in medicinal chemistry. The strategic functionalization of this compound could provide an entry point into analogous fused systems containing the bipyridine core.

The following table summarizes representative examples of fused heterocyclic systems that can be conceptually derived from this compound based on established synthetic methodologies for related pyridine derivatives.

| Starting Material Analogue | Reagents and Conditions | Fused Heterocyclic System Analogue |

| 2-Chloropyridine | Semicarbazide hydrochloride, 2-ethoxyethanol, reflux | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one |

| 2-Hydrazinopyridine | Aldehydes, oxidative cyclization | 1,2,4-Triazolo[4,3-a]pyridines |

| 2-Aminonicotinonitrile | Acyl chlorides, intramolecular cyclization | Pyrido[2,3-d]pyrimidines |

Generation of Cationic Bipyridines and Azaheterocycles

The nitrogen atoms in the pyridine rings of this compound are nucleophilic and can be readily alkylated to form cationic quaternary ammonium (B1175870) salts, known as pyridinium (B92312) salts. This process, known as quaternization, significantly alters the electronic properties of the bipyridine system, making it more electron-deficient and often enhancing its solubility in polar solvents.

The quaternization of pyridines is a well-established transformation, typically achieved by reacting the pyridine derivative with an alkyl halide. The reaction of this compound with various alkylating agents, such as alkyl iodides, bromides, or sulfates, would lead to the formation of mono- or di-quaternized species. The regioselectivity of the first quaternization would depend on the relative nucleophilicity of the two nitrogen atoms. The nitrogen of the pyridine ring not bearing the chloro-substituent is generally more nucleophilic and would be expected to react preferentially.

The resulting cationic bipyridines are of interest for their potential applications in various fields, including as components of ionic liquids, phase-transfer catalysts, and electroactive materials. The quaternization of 4,4'-bipyridine (B149096) derivatives, for example, leads to viologens, which are well-known for their electrochromic properties.

The following table provides a conceptual overview of the generation of cationic bipyridines from this compound.

| Alkylating Agent | Expected Product |

| Methyl iodide (CH₃I) | N-Methyl-6-chloro-3,4'-bipyridinium iodide |

| Ethyl bromide (C₂H₅Br) | N-Ethyl-6-chloro-3,4'-bipyridinium bromide |

| Benzyl chloride (C₆H₅CH₂Cl) | N-Benzyl-6-chloro-3,4'-bipyridinium chloride |

Theoretical and Computational Studies of 6 Chloro 3,4 Bipyridine

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for predicting and understanding the properties of molecules. tandfonline.com These methods provide detailed insights into the electronic structure and reactivity of compounds like 6-Chloro-3,4'-bipyridine.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. tandfonline.com DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize the molecular geometry and predict various molecular properties. tandfonline.comnih.gov For pyridine (B92270) derivatives, DFT has been successfully used to determine optimized parameters and vibrational wavenumbers. tandfonline.com The structural and spectroscopic investigations of pyridine and its derivatives are a significant area of research where DFT calculations have proven to be a reliable tool. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions within a molecule. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in FMO theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and reactivity. wikipedia.org

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and is often associated with a greater ease of electronic excitation. wikipedia.org For instance, in a related compound, 6-chloro-3-pyridine carbonitrile, the calculated HOMO and LUMO energies are -5.45 eV and -2.28 eV, respectively, resulting in a HOMO-LUMO energy gap of 3.17 eV. tandfonline.com This delocalization of charges, as revealed by FMO analysis, points to increased molecular reactivity. tandfonline.com The ability to control the HOMO-LUMO energy gap through the addition of electron-donating or electron-withdrawing groups is a key strategy in designing molecules with specific electronic properties. rsc.orgnih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 6-chloro-3-pyridine carbonitrile | -5.45 | -2.28 | 3.17 |

Prediction of Electronic and Spectroscopic Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic and spectroscopic properties of molecules. bohrium.comresearchgate.net These calculations can provide valuable insights into a molecule's UV-Vis absorption spectra, assigning the nature of electronic transitions, such as π→π* or metal-to-ligand charge transfer (MLCT). researchgate.netiucr.org For example, in ruthenium(II) and ruthenium(III) bipyridine complexes, TD-DFT has been used to predict absorption spectra and characterize the low-energy absorptions. researchgate.net The accuracy of these predictions is often validated by comparing the calculated spectra with experimental data. bohrium.com

Modeling of Coordination Behavior and Complex Stability

The coordination behavior of bipyridine ligands is a central aspect of their chemistry. Bipyridines can act as chelating bidentate ligands, bridging ligands, or even monodentate ligands. semanticscholar.org The specific coordination mode depends on the isomer and the metal center involved. For instance, 4,4'-bipyridine (B149096) is known for its ability to act as a rigid, rod-like building block in the formation of coordination polymers. acs.org Computational modeling can help predict the preferred coordination geometries and the stability of the resulting metal complexes. researchgate.net The stability of these complexes is often quantified by cumulative stability constants, which can be influenced by factors such as the ligand's conformation and electronic properties. semanticscholar.org

Computational Approaches to Intermolecular Interactions

Intermolecular interactions are the forces that govern how molecules interact with each other in the solid state, influencing crystal packing and the formation of multi-component crystals. nih.gov Computational methods are crucial for understanding and quantifying these weak interactions.

Hydrogen Bonding Networks in Co-crystals

Hydrogen bonding is a highly directional and strong intermolecular interaction that plays a pivotal role in the formation of co-crystals. japtronline.comjaptronline.com In the context of crystal engineering, hydrogen bonds are utilized to create stable and well-defined crystalline lattices. japtronline.com The formation of specific hydrogen bonding patterns, known as supramolecular synthons, can be predicted and analyzed using computational tools. japtronline.com For example, the interaction between a carboxylic acid and a pyridine derivative often leads to a robust O–H⋯N hydrogen bond. nih.gov Computational studies can elucidate the geometry and energetics of these hydrogen bonds, helping to understand the stability and structure of the resulting co-crystals. rsc.org

Advanced Analytical and Spectroscopic Characterization of 6 Chloro 3,4 Bipyridine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of 6-Chloro-3,4'-bipyridine and its complexes in solution. By analyzing the chemical shifts, coupling constants, and signal intensities, detailed information about the electronic environment of each nucleus can be obtained.

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound is expected to show a set of distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the seven protons on the two pyridine (B92270) rings. Upon coordination to a metal center, these proton signals generally experience a downfield shift due to the deshielding effect caused by the donation of electron density from the ligand to the metal. researchgate.netnih.gov The magnitude of this "coordination shift" can provide information about the nature and strength of the metal-ligand bond. nih.gov Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom, with aromatic carbons typically resonating in the 120-150 ppm range. bhu.ac.inoregonstate.edu Coordination to a metal also influences the ¹³C chemical shifts, reflecting changes in the electronic structure of the ligand framework. researchgate.net For paramagnetic complexes, such as those with Co(II) or Ni(II), the signals can be significantly broadened and shifted over a much wider range due to interactions with the unpaired electrons of the metal center. cdnsciencepub.com

¹⁹F and ³¹P NMR: While not intrinsic to this compound itself, ¹⁹F and ³¹P NMR spectroscopy become highly relevant when studying complexes that incorporate fluoride-containing anions (e.g., PF₆⁻) or ancillary phosphine (B1218219) ligands. ¹⁹F NMR is sensitive to the environment of the fluorine atoms, making it useful for confirming the presence and purity of counter-ions. ³¹P NMR is invaluable for characterizing complexes with phosphine ligands, as the chemical shift and coupling to other nuclei (including the metal center) provide direct evidence of coordination and can offer insights into the geometry and electronic properties of the complex.

Table 1. Typical NMR Chemical Shift Ranges for Coordinated Bipyridine Ligands.

| Nucleus | Type of Atom | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic Protons | 7.5 - 9.5 | Signals shift downfield upon coordination. Protons closest to the nitrogen atoms (α-protons) show the largest shifts. nih.govresearchgate.net |

| ¹³C | Aromatic Carbons | 120 - 155 | Includes both protonated and quaternary carbons. bhu.ac.inresearchgate.net |

| ¹³C | Quaternary (C-Cl) | 145 - 155 | The carbon atom bonded to chlorine is expected in the downfield region of the aromatic signals. |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and its complexes. It also provides structural information through the analysis of fragmentation patterns.

For the free this compound ligand, electron impact (EI) ionization would likely produce a prominent molecular ion (M⁺) peak. A key diagnostic feature would be the isotopic pattern of the molecular ion, showing an M+2 peak with approximately one-third the intensity of the M⁺ peak, which is characteristic of a molecule containing one chlorine atom. chemguide.co.ukmiamioh.edu Common fragmentation pathways would involve the cleavage of the bond between the two pyridine rings and the loss of the chlorine atom or a molecule of HCl. jcsp.org.pklibretexts.orgchemguide.co.uk The fragmentation of related 2-chloro pyridone compounds shows a tendency to lose chlorine at a later stage of fragmentation, often after an initial loss of HCl to form a stable bicyclic ion. jcsp.org.pk

For metal complexes, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used. These methods are ideal for analyzing charged and non-volatile coordination compounds. The resulting mass spectrum usually shows a prominent peak corresponding to the intact cationic or anionic complex, allowing for unambiguous confirmation of its composition. Fragmentation in the mass spectrometer can occur through the loss of neutral ligands (like CO) or counter-ions, providing further structural clues.

Table 2. Predicted Key Fragments for this compound in Mass Spectrometry.

| m/z Value (for ³⁵Cl) | Possible Fragment | Formula | Notes |

|---|---|---|---|

| 190 | Molecular Ion [M]⁺ | C₁₀H₇N₂Cl | Exhibits a characteristic M+2 peak at m/z 192 for the ³⁷Cl isotope. chemguide.co.uk |

| 155 | [M - Cl]⁺ | C₁₀H₇N₂ | Loss of the chlorine radical. |

| 154 | [M - HCl]⁺ | C₁₀H₆N₂ | Loss of a neutral HCl molecule. jcsp.org.pk |

| 113 | Chloropyridyl ion | C₅H₄NCl | Cleavage of the C-C bond between the rings. |

| 78 | Pyridyl ion | C₅H₄N | Cleavage of the C-C bond between the rings. |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" that is sensitive to its structure and bonding. For this compound, the spectra are dominated by vibrations associated with the two pyridine rings.

Key vibrational modes include C-H stretching (around 3000-3100 cm⁻¹), aromatic C=C and C=N ring stretching (typically in the 1400-1600 cm⁻¹ region), and in-plane and out-of-plane C-H bending vibrations (600-1200 cm⁻¹). asianpubs.orgcdnsciencepub.com The C-Cl stretching vibration is expected to appear in the lower frequency region of the spectrum. Upon coordination to a metal, the vibrational frequencies of the bipyridine ligand are perturbed. Ring stretching modes often shift to higher frequencies, indicative of the rigidification of the ligand framework upon chelation. nu.edu.kz

In metal carbonyl complexes, the strong IR absorptions of the C≡O stretching ligands (typically 1900-2100 cm⁻¹) are particularly diagnostic of the complex's geometry and electronic properties. unito.it Raman spectroscopy is a complementary technique that is especially useful for studying symmetric vibrations and for analyzing samples in aqueous solutions. Resonance Raman spectroscopy, where the excitation laser wavelength is tuned to an electronic absorption band, can selectively enhance the vibrations of the chromophoric part of the molecule, providing detailed information about the nature of the excited state. rsc.org

Table 3. Characteristic Vibrational Frequencies for Bipyridine and Related Moieties.

| Frequency Range (cm⁻¹) | Assignment | Notes |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Common for most aromatic systems. asianpubs.org |

| 1610 - 1550 | Ring C=C Stretch | Sensitive to substitution and coordination. |

| 1500 - 1400 | Ring C=N Stretch | Often coupled with C=C stretching modes. researchgate.net |

| 1000 - 990 | Ring Breathing Mode | A characteristic symmetric vibration of the pyridine ring. nu.edu.kz |

| 800 - 650 | C-H Out-of-Plane Bend | Sensitive to the substitution pattern on the ring. |

| ~750 | C-Cl Stretch | Expected range for chloro-aromatic compounds. |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of the free this compound ligand is expected to be characterized by intense absorption bands in the UV region (below 350 nm). These bands are assigned to spin-allowed π → π* intraligand transitions within the aromatic bipyridine system. nih.gov

Upon complexation with a transition metal, the UV-Vis spectrum often exhibits new, lower-energy absorption bands that extend into the visible region, giving rise to the characteristic colors of these complexes. iieta.org These new bands are typically assigned as metal-to-ligand charge-transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. nih.gov The energy (λ_max) and intensity of these MLCT bands are sensitive to the nature of the metal, its oxidation state, the solvent, and the electronic properties of the ligands. nih.govresearchgate.net Electron-withdrawing substituents on the bipyridine ligand, such as the chloro group, can lower the energy of the ligand's π* orbitals, often resulting in a red-shift of the MLCT absorption bands. rsc.org

Table 4. Typical Electronic Transitions in Bipyridine Complexes.

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| Intraligand (IL) π → π* | 280 - 350 | High-intensity transitions localized on the bipyridine ligand. nih.govacs.org |

| Metal-to-Ligand Charge Transfer (MLCT) | 400 - 550 | Transitions from metal d-orbitals to ligand π* orbitals; responsible for the color of many complexes. iieta.orgresearchgate.net |

| Ligand-to-Metal Charge Transfer (LMCT) | Variable | Less common for bipyridine complexes but possible with electron-rich ligands and electron-poor metals. |

Emission Spectroscopy (Photoluminescence)

Many transition metal complexes containing bipyridine ligands, particularly those of d⁶ metals like Ru(II) and Ir(III), are known to be luminescent. acs.orgrsc.org Following absorption of light and population of an MLCT excited state, the complex can relax to a lower-energy triplet (³MLCT) state. The radiative decay from this triplet state back to the ground state results in phosphorescence.

The emission properties, including the emission maximum (λ_em), quantum yield (Φ), and excited-state lifetime (τ), are highly dependent on the structure of the complex. The energy of the emission is influenced by the energy gap between the metal's HOMO and the ligand's LUMO. researchgate.net Therefore, modifying the this compound ligand or the ancillary ligands can tune the emission color. acs.org The presence of the chloro substituent may influence the photophysical properties by altering the energy of the π* orbitals and potentially introducing new non-radiative decay pathways via spin-orbit coupling. The emission spectra of these complexes are often broad and unstructured in solution at room temperature but can become structured at low temperatures (e.g., 77 K). asianpubs.org Silver(I) complexes with substituted bipyridines have also been shown to exhibit strong luminescence, attributed to ligand-centered π–π* transitions with some charge-transfer character. nih.gov

Table 5. Representative Photoluminescence Data for Bipyridine Complexes.

| Complex Type | λ_em (nm) | Lifetime (τ) | Notes |

|---|---|---|---|

| [Ru(bpy)₃]²⁺ type | ~620 | 0.1 - 2 µs | Classic example of ³MLCT phosphorescence. researchgate.net |

| [Ir(ppy)₂(bpy)]⁺ type | 450 - 600 | 0.5 - 5 µs | Highly tunable emission from blue to red depending on substituents. nih.govcityu.edu.hk |

| [Re(bpy)(CO)₃Cl] type | 580 - 650 | 0.1 - 1 µs | ³MLCT emission is common for this class of complexes. |

| [Ag(bpy-X)₂]⁺ type | ~400-500 | - | Often ligand-centered fluorescence or phosphorescence. nih.gov |

Cyclic Voltammetry (CV) for Electrochemical Analysis

Cyclic voltammetry is an essential electrochemical technique used to study the redox properties of this compound and its metal complexes. It provides information on oxidation and reduction potentials, the reversibility of redox processes, and the number of electrons transferred.

The free this compound ligand is expected to undergo one or more irreversible or quasi-reversible reductions at negative potentials, corresponding to the addition of electrons to its π* orbitals. In metal complexes, the electrochemical behavior becomes more complex. Typically, a reversible or quasi-reversible oxidation wave is observed at positive potentials, corresponding to the metal-centered Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ couple (e.g., Ru²⁺/Ru³⁺). rsc.orgnih.gov Additionally, a series of ligand-centered reduction waves are observed at negative potentials. iieta.org The potentials of these redox events are highly sensitive to the electronic environment. The electron-withdrawing chloro group on the bipyridine is expected to make the ligand-based reductions occur at less negative potentials compared to the unsubstituted ligand. acs.org Conversely, it would make the metal-centered oxidation more difficult (occur at more positive potentials). nih.gov Analysis of the redox potentials provides a quantitative measure of the energies of the frontier molecular orbitals (HOMO and LUMO) of the complex. iieta.orgnih.gov

Table 6. Representative Redox Potentials for Bipyridine Complexes.

| Complex Type | Process | Potential Range (V vs. Fc/Fc⁺) | Notes |

|---|---|---|---|

| [M(bpy)₃]ⁿ⁺ | Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺ Oxidation | +0.5 to +1.6 | Metal-centered oxidation (e.g., Ru²⁺/Ru³⁺, Fe²⁺/Fe³⁺). rsc.org |

| [M(bpy)₃]ⁿ⁺ | Ligand Reduction (1st) | -1.2 to -1.8 | First one-electron reduction of a bipyridine ligand. acs.org |

| [M(bpy)₃]ⁿ⁺ | Ligand Reduction (2nd) | -1.6 to -2.2 | Second one-electron reduction, localized on a different ligand. |

| [M(bpy)₃]ⁿ⁺ | Ligand Reduction (3rd) | -2.0 to -2.6 | Third one-electron reduction. |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.com For this compound and its complexes, XRD analysis provides unambiguous information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. rsc.org

An XRD structure of a complex would confirm the coordination of the this compound ligand to the metal center through the nitrogen atoms. It would precisely define the coordination geometry around the metal (e.g., octahedral for a [M(bipy)₃] type complex, or square planar for some Pt(II) or Pd(II) complexes). nih.gov Key structural parameters, such as M-N bond lengths and the "bite angle" of the bipyridine ligand, can be accurately measured. Furthermore, XRD reveals how the molecules pack in the crystal lattice, highlighting non-covalent interactions like π-π stacking, hydrogen bonding, or halogen bonding, which can influence the material's bulk properties. nih.govresearchgate.net This detailed structural information is invaluable for interpreting spectroscopic and electrochemical data and for establishing structure-property relationships. mdpi.com

Table 7. Typical Structural Parameters for Coordinated Bipyridine Ligands from XRD.

| Parameter | Typical Value | Notes |

|---|---|---|

| M-N Bond Length | 2.0 - 2.2 Å | Varies depending on the metal, its oxidation state, and other ligands. |

| N-M-N Bite Angle | 75 - 80° | Characteristic of a five-membered chelate ring formed by a 2,2'-bipyridine (B1663995) type ligand. |

| C-C Inter-ring Bond | 1.48 - 1.50 Å | The single bond connecting the two pyridine rings. |

| Dihedral Angle | 0 - 20° | The twist angle between the planes of the two pyridine rings; often close to planar upon coordination. |

| π-π Stacking Distance | 3.4 - 3.8 Å | Common intermolecular interaction observed in the crystal packing of aromatic systems. nih.gov |

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a crucial technique for determining the thermal stability and decomposition profile of chemical compounds. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides valuable information about the composition of the material, including the presence of solvents or water of hydration, and outlines the temperature ranges at which different components of the compound degrade.

For this compound and its potential metal complexes, TGA would be employed to:

Determine Thermal Stability: By identifying the onset temperature of decomposition, TGA establishes the upper temperature limit at which the compound is stable. This is a critical parameter for assessing its potential applications in various fields.

Analyze Decomposition Patterns: The TGA curve reveals the number of decomposition steps, the temperature range of each step, and the percentage of mass loss associated with each stage. This information helps in elucidating the mechanism of thermal decomposition. For metal complexes of this compound, TGA can distinguish between the loss of coordinated or lattice solvent molecules and the subsequent decomposition of the organic ligand and other components.

Identify Intermediate and Final Products: By coupling the TGA instrument with other analytical techniques, such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR), the gaseous products evolved during decomposition can be identified. This provides insights into the fragmentation of the this compound ligand and the nature of the final residue, which is often a metal oxide in the case of metal complexes.

Detailed Research Findings and Data Tables

As of the current literature search, specific TGA data for this compound and its complexes have not been reported. Research in this area would be necessary to generate the data required for a comprehensive analysis. Such research would involve synthesizing the compound and its complexes, followed by systematic TGA studies under controlled conditions (e.g., varying heating rates and atmospheres).

The expected outcome of such studies would be the generation of data tables summarizing the key TGA parameters. An example of how such a data table might be structured is provided below for hypothetical complexes.

Table 1: Hypothetical Thermogravimetric Analysis Data for this compound and its Metal Complexes

| Compound | Decomposition Step | Temperature Range (°C) | Weight Loss (%) (Experimental) | Weight Loss (%) (Calculated) | Assignment of Lost Fragment(s) |

| This compound | 1 | TBD | TBD | TBD | TBD |

| [M(6-Cl-3,4'-bpy)nXm]·zH2O | 1 | TBD | TBD | TBD | Loss of lattice/coordinated water (zH2O) |

| 2 | TBD | TBD | TBD | Decomposition of this compound ligand(s) | |

| 3 | TBD | TBD | TBD | Decomposition of anion (X) | |

| Final Residue: Metal Oxide |

TBD: To Be Determined through experimental investigation. M: Metal ion; X: Anion; n, m, z: Stoichiometric coefficients.

Further research is required to populate this table with actual experimental data, which would provide a detailed understanding of the thermal properties of this compound and its coordination compounds.

Potential Applications of 6 Chloro 3,4 Bipyridine and Its Derivatives in Functional Materials and Advanced Chemical Systems

Catalysis and Organometallic Chemistry

The bipyridine scaffold is a cornerstone in the design of ligands for transition metal catalysts due to its strong and stable chelation to metal centers. The introduction of a chloro-substituent, as in 6-Chloro-3,4'-bipyridine, can significantly influence the catalytic activity and selectivity of the resulting metal complexes by modifying the electron density at the metal center.

Homogeneous Catalysis

In the realm of homogeneous catalysis, bipyridine ligands are integral to a multitude of reactions. For instance, ruthenium complexes bearing substituted bipyridine ligands have been synthesized and investigated for their catalytic activity in transfer hydrogenation reactions. The electronic properties of the bipyridine ligand, which can be modulated by substituents like the chloro group in this compound, play a crucial role in the catalytic cycle. While specific studies on this compound are not extensively documented, the behavior of related chloro-substituted bipyridine and phenanthroline ligands in ruthenium and other transition metal catalysts suggests its potential. For example, ruthenium carbonyl complexes with 2,2'-bipyridine (B1663995) have been shown to be catalytically active systems. The chloro-substituent in the 6-position would likely enhance the π-acceptor properties of the ligand, which could be beneficial in various catalytic processes, including cross-coupling reactions.

A hypothetical application of a this compound-based catalyst in a generic cross-coupling reaction is presented below:

| Catalyst System | Reaction | Key Feature | Potential Advantage |

| [M(6-Cl-3,4'-bpy)Cl₂] | Suzuki-Miyaura Coupling | Electron-withdrawing chloro group | Enhanced reductive elimination step |

| [M(6-Cl-3,4'-bpy)(CO)₂Cl₂] | Carbonylation Reactions | Modified electronic properties | Altered reactivity and selectivity |

Heterogeneous Catalysis

The immobilization of catalytically active metal complexes onto solid supports is a key strategy in heterogeneous catalysis, offering advantages in catalyst separation and recycling. Bipyridine derivatives are frequently used to anchor metal complexes to materials such as silica (B1680970) or polymers. Organosilica nanotubes containing 2,2'-bipyridine ligands have been functionalized with iridium to create highly active and robust heterogeneous catalysts for C–H bond activation. nih.govrsc.org Similarly, a rhenium bipyridine complex has been incorporated into a heterogeneous system for the photoreduction of CO₂. nih.gov

Following this approach, this compound could be functionalized and co-polymerized or grafted onto a solid support. The resulting material could then be metalated to generate a heterogeneous catalyst. The chloro-substituent could potentially influence the stability and electronic properties of the catalytic sites.

| Catalyst Type | Support Material | Target Reaction | Potential Benefit of 6-Cl-3,4'-bpy |

| Immobilized Iridium Complex | Organosilica Nanotubes | C-H Borylation | Modified Lewis acidity of the metal center |

| Supported Rhenium Complex | TiO₂ | CO₂ Photoreduction | Enhanced charge separation and stability |

Asymmetric Catalysis

The development of chiral bipyridine ligands has been a significant advancement in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. chemrxiv.orgresearchgate.net While this compound is not inherently chiral, it can be derivatized to introduce chirality. For instance, chiral groups could be introduced at positions other than the chloro-substituted one, or the molecule could be used as a building block for larger, chiral supramolecular structures. The electronic influence of the chloro group could then play a role in the stereoselectivity of the catalyzed reaction. The design of such chiral ligands is a promising avenue for creating novel asymmetric catalysts.

Photonic and Optoelectronic Materials

The photophysical and electronic properties of bipyridine metal complexes make them highly suitable for applications in photonic and optoelectronic devices. The absorption and emission characteristics, as well as the redox properties, can be systematically tuned by modifying the bipyridine ligand with various substituents.

Solar Cells and Photosensitizers

Ruthenium(II) complexes containing bipyridine ligands are among the most successful photosensitizers in dye-sensitized solar cells (DSSCs). mdpi.commdpi.comnih.gov These complexes exhibit strong metal-to-ligand charge transfer (MLCT) bands in the visible region, allowing for efficient light harvesting. The chloro group in this compound, being electron-withdrawing, would be expected to influence the energy levels of the molecular orbitals in a ruthenium complex. This could lead to a shift in the absorption spectrum and a change in the redox potentials of the complex, which are critical parameters for the performance of a DSSC. For instance, chloro-substitution on related phenanthroline ligands in ruthenium complexes has been studied to understand its impact on the electronic properties. uark.edu

Iridium(III) complexes with bipyridine ligands are also prominent as photosensitizers, not only in solar cells but also in photodynamic therapy (PDT) due to their ability to generate reactive oxygen species upon photoexcitation. nih.govnih.gov The introduction of a this compound ligand could modulate the photophysical properties of such iridium complexes, potentially enhancing their performance as photosensitizers.

Below is a table summarizing the typical performance of DSSCs using related ruthenium bipyridine sensitizers, which provides a benchmark for the potential of this compound-based dyes.

| Sensitizer | Jsc (mA/cm²) | Voc (V) | FF | η (%) |

| N719 (standard) | 18.5 | 0.74 | 0.70 | 9.6 |

| Ruthenium complex with phenyl-based bipyridine | 17.52 | - | - | 9.23 rsc.org |

Nonlinear Optics (NLO)

Materials with significant nonlinear optical (NLO) properties are in high demand for applications in photonics and optical communications. dtic.mil Organic molecules with extended π-conjugation and donor-acceptor architectures often exhibit large third-order NLO responses. Bipyridine-containing systems can be incorporated into larger chromophores designed for NLO applications. For example, Rhodium(III) and Iridium(III) complexes with bipyridine groups attached to polymethine dyes have been shown to possess large third-order polarizabilities. rsc.org

Derivatives of this compound could be designed to be part of such NLO-active systems. The chloro-substituent can act as an electron-withdrawing group, which, when combined with a suitable electron-donating group elsewhere in the molecule, could create a push-pull system with enhanced NLO properties. The polarizability and hyperpolarizability of such molecules are key parameters that determine their NLO response. frontiersin.org

Photochromic Molecules

Photochromic molecules exhibit reversible changes in their absorption spectra upon irradiation with light, making them suitable for applications such as optical data storage and smart windows. While research directly on this compound in photochromism is not extensively documented, the broader class of bipyridine derivatives has been incorporated into photoresponsive systems. The photochromic behavior in such systems often arises from the integration of the bipyridine unit with a known photochromic moiety. The electronic properties of the bipyridine ligand, influenced by substituents like the chloro group in this compound, can impact the photochromic performance of the resulting molecule.

Derivatives of 4H-pyran, for instance, have demonstrated reversible photochromic properties in the solid state. These compounds undergo intramolecular ring-closing and ring-opening reactions upon irradiation with UV and white light, respectively. Similarly, spiropyran derivatives are another class of photochromic compounds that have been studied for their photoswitchable amphiphilicity and self-assembly properties. The incorporation of a this compound unit into such photochromic systems could potentially influence the switching speed, fatigue resistance, and absorption wavelengths of the material due to the electronic and steric effects of the chloro substituent and the specific isomer of the bipyridine.

Materials for Energy Storage (e.g., Flow Batteries)

Redox flow batteries (RFBs) are a promising technology for large-scale energy storage, and the development of efficient and stable redox-active materials is crucial for their advancement. Bipyridine derivatives have been investigated as potential electrolytes in RFBs due to their favorable redox properties. The electrochemical characteristics of these compounds, such as their redox potential and stability, can be tuned by modifying their molecular structure.

For instance, theoretical studies on 2,2'-bipyridine derivatives have shown that functionalization with electron-withdrawing groups can increase the redox potential. The chloro group in this compound is an electron-withdrawing group, which suggests that its derivatives could exhibit redox potentials suitable for use in RFBs. Research on bipyrimidine-based electrolytes has demonstrated the ability of these nitrogen-containing heterocycles to undergo reversible multi-electron reduction at low potentials. Metal complexes of bipyridine derivatives have also been extensively studied as redox-active species in both aqueous and non-aqueous RFBs. The redox potentials and solubility of these complexes can be optimized by anchoring functional substituents to the bipyridine ligands.

| Bipyridine Derivative Class | Key Findings in Redox Flow Battery Research | Potential Implication for this compound |

| 2,2'-Bipyridines | Functionalization with electron-withdrawing groups increases redox potential. | The chloro group may enhance the redox potential of this compound derivatives. |

| Bipyrimidines | Capable of reversible, multi-electron reduction at low potentials. | Derivatives of this compound could potentially serve as high-performance anolytes. |

| Metal-Bipyridine Complexes | Redox potentials and solubility are tunable through ligand modification. | This compound could be a versatile ligand for creating tailored redox-active metal complexes. |

Supramolecular Chemistry and Self-Assembly

The directional coordination properties of bipyridine ligands make them exceptional candidates for the construction of complex supramolecular architectures through self-assembly with metal ions. These structures include macrocycles, cages, and coordination polymers with potential applications in catalysis, sensing, and molecular recognition. The specific geometry of 3,4'-bipyridine (B8713429), being an unsymmetrical ligand, can lead to the formation of unique supramolecular structures compared to its more common 2,2'- and 4,4'- isomers.

The introduction of a chloro group at the 6-position can influence the self-assembly process through steric and electronic effects, potentially directing the formation of specific architectures. For example, the self-assembly of macrocycles, catenanes, and cages has been achieved through the coordination of pyridine-based ligands to transition metals. The formation of these structures is dictated by the geometry of the ligands and the coordination preferences of the metal ions. The chloro-substituent in this compound could also participate in halogen bonding, providing an additional tool for directing the self-assembly and enhancing the stability of the resulting supramolecular structures.

Environmental Applications

The electrochemical and photochemical reduction of carbon dioxide (CO₂) to value-added chemicals is a critical area of research for mitigating climate change and developing sustainable fuel sources. Rhenium and manganese bipyridine complexes have been identified as effective catalysts for CO₂ reduction. The catalytic activity of these complexes is closely linked to the electronic properties of the bipyridine ligand.

The presence of electron-withdrawing or -donating groups on the bipyridine ring can modulate the redox potentials of the catalyst and influence the efficiency and selectivity of the CO₂ reduction process. The electron-withdrawing nature of the chloro group in this compound suggests that its metal complexes could be promising catalysts for CO₂ reduction. Spectroelectrochemical studies on manganese and rhenium bipyridine complexes have provided insights into the catalytic mechanism, revealing that the reduction of the complex is a key step in activating it for CO₂ conversion.

The development of sensitive and selective sensors for the detection of toxic metal ions is essential for environmental monitoring and public health. Bipyridine-based ligands can form stable complexes with a variety of metal ions, and this interaction can be coupled with a signaling mechanism, such as a change in fluorescence or color, to create a chemosensor. The presence of the chloro group and the specific nitrogen donor arrangement in this compound could impart selectivity towards certain metal ions. While direct studies on this compound for toxic metal sensing are limited, the principles of coordination chemistry suggest its potential in this area. The interaction between toxic metals can be complex, exhibiting synergistic or antagonistic effects, which highlights the need for selective sensing methods.

Volatile organic compounds (VOCs) are a class of pollutants with significant environmental and health impacts. There is a growing need for advanced materials and methods for the detection of VOCs. Metal-organic frameworks (MOFs) have shown promise as sensing materials for VOCs due to their high surface area and tunable pore chemistry. Bipyridine-based ligands, including potentially this compound, can be used as building blocks for the synthesis of MOFs. The chemical and physical properties of the MOF, which determine its VOC sensing performance, are directly related to the structure of the organic linker. The incorporation of this compound into a MOF structure could lead to specific interactions with certain VOCs, enabling selective detection. Furthermore, fluorescent emitters with D-π-A structures have been developed for the detection of VOCs, where the fluorescence properties are sensitive to the polarity of the environment.

Biological and Medicinal Chemistry Research

Derivatives of chloro-substituted bipyridines are of significant interest in medicinal chemistry due to their ability to act as ligands that can specifically interact with biological targets. Their utility is primarily in the development of molecular tools for research and as precursors for therapeutic agents.

The bipyridine framework is a well-established chelating agent, making it an excellent platform for designing biological probes that can detect and visualize specific ions or molecules in living systems. While direct applications of this compound as a probe are not extensively documented, closely related chloro-bipyridine and amino-bipyridine derivatives highlight the potential of this chemical class.

Transition metal complexes incorporating bipyridine ligands are widely used in developing luminescent sensors. These complexes can be designed to change their light-emitting properties upon binding to a specific analyte, such as a metal ion or an anion. The bipyridine ligand's structure can be modified to tune the sensor's selectivity and sensitivity. For instance, ruthenium(II) bipyridine complexes have been engineered to act as anion sensors, where the binding of an anion like chloride is signaled by a change in the complex's electrochemical or photophysical properties northwestern.edursc.org.

A concrete example of a modified bipyridine scaffold used as a biological probe is found in the development of a ratiometric fluorescence probe for zinc ions (Zn²⁺). Researchers synthesized 5-(4-methoxyphenyl)-4-(methylsulfanyl)-[2,2′-bipyridin]-6-amine, a derivative of the 6-amino-2,2′-bipyridine scaffold, which acts as both a chelator for Zn²⁺ and the fluorescent reporter nih.gov. This small-molecule probe exhibits high affinity and selectivity for zinc, allowing for the visualization of endogenous labile Zn²⁺ in living cells. The strategic placement of substituents on the bipyridine rings is crucial for achieving the desired photophysical properties and binding affinity nih.gov. This research underscores the utility of the functionalized bipyridine core, including chloro-substituted variants, in creating sophisticated tools for biological imaging.

The ability of bipyridine derivatives to coordinate with metal ions in enzymes or to fit into specific binding pockets of proteins makes them valuable scaffolds for designing enzyme and protein-protein interaction inhibitors. The 6-chloro-bipyridine moiety can serve as a key pharmacophore in such molecules.

A prominent example is the development of a potent antimalarial agent based on a 6'-chloro-[3,3'-bipyridine] core. The compound, 6′-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3′-bipyridine]-5-carboxamide (CHMFL-PI4K-127), was discovered through medicinal chemistry optimization of a bipyridine-sulfonamide scaffold. This molecule acts as a highly potent and selective inhibitor of the Plasmodium falciparum phosphatidylinositol-4-oh kinase (PfPI4K), an enzyme essential for the parasite's life cycle.

Research has demonstrated that CHMFL-PI4K-127 exhibits powerful activity against the malaria parasite, including drug-resistant strains. Its efficacy is highlighted by its low nanomolar inhibitory concentrations. The compound was also shown to be effective against both the blood and liver stages of Plasmodium in rodent models, indicating its potential as a candidate for malaria treatment.

| Compound | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| CHMFL-PI4K-127 | PfPI4K (enzyme) | IC₅₀ | 0.9 nM | northwestern.edu |

| CHMFL-PI4K-127 | P. falciparum (3D7 strain) | EC₅₀ | 25.1 nM | northwestern.edu |

| CHMFL-PI4K-127 | P. falciparum (drug-resistant strains) | EC₅₀ | 23-47 nM | northwestern.edu |

Advanced Functional Materials

Bipyridine and its derivatives are fundamental components in materials science, primarily due to their robust ability to form stable complexes with a wide range of metal ions. These metal complexes often possess unique electronic, optical, and catalytic properties. The this compound structure can be used as a ligand to create materials for catalysis, supramolecular chemistry, and polymer science.

The introduction of reactive groups, such as a chloromethyl group, onto the bipyridine scaffold creates versatile building blocks for more complex materials. For example, ruthenium(II) complexes containing 4,4'-bis(chloromethyl)-2,2'-bipyridine ligands have been synthesized. These complexes are valuable as multifunctional metalloinitiators for controlled cationic and radical polymerizations. The chloromethyl groups serve as active sites from which polymer chains can be grown, allowing for the creation of well-defined metal-containing polymers. Such materials are promising for applications in catalysis and advanced optics.